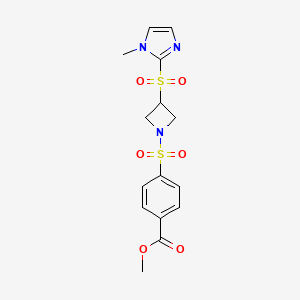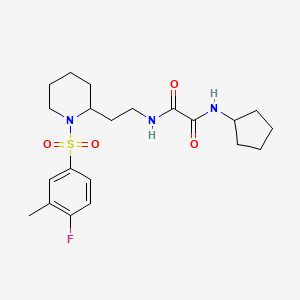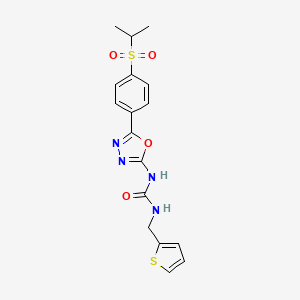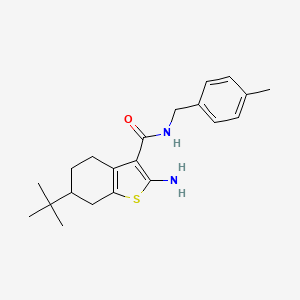
3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as GSK1363089, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound is a member of the urea class of drugs and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves the inhibition of a protein called AKT, which is involved in multiple cellular processes, including cell growth and survival. AKT is often overexpressed in cancer cells, leading to uncontrolled growth and proliferation. By inhibiting AKT, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting AKT, it has been shown to downregulate the expression of multiple genes involved in cell growth and proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea for lab experiments is its specificity for AKT inhibition. This allows researchers to study the effects of AKT inhibition on cancer cells in a controlled manner. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea. One area of interest is the development of more potent and selective AKT inhibitors. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its effectiveness. Additionally, there is interest in studying the effects of this compound on other cellular processes beyond AKT inhibition.
Synthesis Methods
The synthesis of 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves a multi-step process that includes the reaction of 2-fluoroaniline with furfural to form a Schiff base, which is then reduced with sodium borohydride to give 3-(2-fluorophenyl)-1-(furan-3-ylmethyl)urea. This intermediate is then reacted with 2-methoxyethylamine to form the final product, this compound.
Scientific Research Applications
3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of multiple types of cancer cells, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-(2-fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-20-9-7-18(10-12-6-8-21-11-12)15(19)17-14-5-3-2-4-13(14)16/h2-6,8,11H,7,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWQTRVKCQUZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2847806.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847807.png)

![N-(5-chloro-2-methoxyphenyl)-3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2847809.png)

![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2847814.png)

![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one](/img/structure/B2847816.png)




![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/no-structure.png)
![Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B2847826.png)